molecular formula C26H28O8 B1248405 Varixanthone

Varixanthone

カタログ番号: B1248405
分子量: 468.5 g/mol
InChIキー: GOKVXLNHAYUYGV-FXCLAUTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Varixanthone is a natural product found in Aspergillus stellatus with data available.

科学的研究の応用

Anticancer Activity

Varixanthone has demonstrated notable anticancer properties, making it a subject of extensive research. Several studies have highlighted its ability to inhibit the growth of various cancer cell lines, including breast cancer and leukemia.

  • Mechanism of Action : The compound appears to exert its effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Research indicates that this compound may modulate signaling pathways associated with cancer progression, such as the PI3K/Akt pathway .
  • Case Studies :
    • A study published in Marine Drugs reported that this compound isolated from Halichondria panacea exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia) cells .
    • Another investigation demonstrated that this compound could synergistically enhance the effects of conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens.

  • Research Findings : Laboratory studies have indicated that this compound possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains highlights its potential as a novel antimicrobial agent .

Neuroprotective Effects

Recent research has suggested that this compound may also offer neuroprotective benefits.

  • Mechanism : The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Case Studies : Experimental models have demonstrated that this compound can improve cognitive function and reduce neuronal damage in conditions characterized by oxidative stress .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Research Insights : Studies have indicated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, potentially benefiting conditions like arthritis and inflammatory bowel disease .

Formulation in Drug Delivery Systems

The incorporation of this compound into drug delivery systems is an emerging area of research.

  • Nanoparticle Formulations : Recent advancements have explored the use of polyphenol-containing nanoparticles for delivering this compound effectively to target tissues. These formulations enhance bioavailability and therapeutic efficacy while minimizing side effects .

Summary Table of Applications

ApplicationMechanism/EffectReferences
Anticancer ActivityInduction of apoptosis; inhibition of proliferation
Antimicrobial PropertiesInhibition of bacterial growth
Neuroprotective EffectsReduction of oxidative stress
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines
Drug Delivery SystemsEnhanced bioavailability through nanoparticle formulation

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Varixanthone from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/chloroform) followed by chromatographic techniques like HPLC or TLC, guided by bioactivity assays. Structural elucidation requires NMR (¹H, ¹³C) and mass spectrometry (HR-ESI-MS) to confirm molecular weight and functional groups . For purity validation, high-resolution analytical methods (e.g., UPLC-PDA) are critical to distinguish this compound from structurally similar xanthones like Globulixanthone or Caledonixanthone derivatives .

Q. How can researchers validate this compound’s bioactivity in vitro while minimizing false positives?

  • Methodological Answer : Use orthogonal assays to confirm bioactivity. For example:

  • Primary assay : Enzyme inhibition (e.g., SARS-CoV-2 main protease inhibition via fluorescence-based assays).
  • Secondary assay : Cell viability testing (e.g., MTT assay) to rule out cytotoxicity as a confounding factor .
  • Include positive controls (e.g., known protease inhibitors) and statistical validation (ANOVA with post-hoc tests) to ensure reproducibility .

Advanced Research Questions

Q. How does this compound’s binding affinity to viral proteases compare to other xanthones, and what computational tools can resolve discrepancies in docking studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the SARS-CoV-2 main protease (PDB: 6Y84) reveals this compound’s binding energy (−7.00 to −8.00 kcal/mol), which is lower than Brasixanthone C (−8.5 kcal/mol) but higher than Teysmannic acid . To address discrepancies:

  • Validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time.
  • Compare results across multiple software platforms (e.g., Schrödinger vs. MOE) to identify consensus binding modes .

Q. What strategies mitigate this compound’s high topological polar surface area (TPSA) during ADME profiling for therapeutic development?

  • Methodological Answer : this compound’s TPSA (126.43 Ų) exceeds Lipinski’s optimal threshold (<140 Ų but closer to limits), suggesting potential bioavailability challenges. Mitigation strategies include:

  • Structural modification : Introduce methyl or ethyl groups to reduce polarity while retaining bioactivity.
  • Formulation optimization : Use nanoemulsions or liposomal carriers to enhance solubility and absorption .

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy of this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Solutions:

  • Pharmacokinetic studies : Use LC-MS/MS to track this compound metabolites in plasma/tissues.
  • Transcriptomic profiling : RNA-seq or proteomics to identify unintended signaling pathway modulation .

Q. Data Analysis & Reporting Standards

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) using tools like GraphPad Prism.
  • Error analysis : Report IC₅₀ values with 95% confidence intervals and use bootstrapping for small sample sizes .

Q. How should researchers document this compound’s spectroscopic data to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • NMR : Include solvent peaks, coupling constants (J in Hz), and integration ratios.
  • Mass spectrometry : Provide isotopic patterns and baseline subtraction details.
  • Raw data : Deposit in open-access repositories (e.g., Zenodo) with hyperlinks in supplementary materials .

Q. Ethical & Methodological Pitfalls

Q. What ethical considerations apply when sourcing natural samples containing this compound?

  • Methodological Answer :

  • Bioprospecting compliance : Adhere to the Nagoya Protocol for access/benefit-sharing agreements.
  • Ecological impact : Quantify biomass extraction limits to avoid habitat disruption .

Q. How can researchers avoid overgeneralizing this compound’s therapeutic potential in preclinical studies?

  • Methodological Answer :

  • Limit claims : Use qualifiers like “preliminary evidence suggests” unless validated in ≥2 animal models.
  • Comparative analysis : Benchmark against FDA-approved drugs with similar mechanisms .

特性

分子式

C26H28O8

分子量

468.5 g/mol

IUPAC名

[(2S)-1-[(1R,2S)-1,11-dihydroxy-5-methyl-12-oxo-2-prop-1-en-2-yl-2,3-dihydro-1H-pyrano[3,2-a]xanthen-8-yl]-3-hydroxy-3-methylbutan-2-yl] formate

InChI

InChI=1S/C26H28O8/c1-12(2)15-10-32-24-13(3)8-17-20(21(24)22(15)29)23(30)19-16(28)7-6-14(25(19)34-17)9-18(33-11-27)26(4,5)31/h6-8,11,15,18,22,28-29,31H,1,9-10H2,2-5H3/t15-,18+,22-/m1/s1

InChIキー

GOKVXLNHAYUYGV-FXCLAUTBSA-N

異性体SMILES

CC1=CC2=C(C3=C1OC[C@@H]([C@H]3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)C[C@@H](C(C)(C)O)OC=O)O

正規SMILES

CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC(C(C)(C)O)OC=O)O

同義語

vari-xanthone
varixanthone

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。